molecular formula C8H6N2O2 B020564 Methyl 5-cyanonicotinate CAS No. 106726-82-3

Methyl 5-cyanonicotinate

Cat. No. B020564
M. Wt: 162.15 g/mol
InChI Key: RLUVYUFWNPLVPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 5-cyanonicotinate can be synthesized through various chemical pathways, including novel synthetic methods involving cyanoacetatoamide reacting with cycloalk-2-enones. This process leads to the formation of 5-cyanonpyridinophane-6-ones, which exhibit interesting structural and chemical properties (Nitta et al., 2005). Another method includes the transformation of 5-methylthionicotinamide-adenine dinucleotide to 3-cyano-5-methylpyridine-adenine dinucleotide through chemical conversion, showcasing the versatility of synthetic strategies for related compounds (Samama et al., 1981).

Molecular Structure Analysis

The molecular structure of methyl 5-cyanonicotinate and related derivatives has been extensively studied through spectroscopic methods, X-ray crystallography, and theoretical calculations. These studies reveal the dynamic behavior of methylene chains and the structural deformation of the pyridone ring, providing insights into the compound's chemical behavior and reactivity (Nitta et al., 2005).

Chemical Reactions and Properties

Methyl 5-cyanonicotinate undergoes various chemical transformations, including reactions with aminodiols leading to novel 5-cyano-1-(dihydroxypropyl)-3-methyluracils through mechanisms such as the ANRORC type and Dimroth rearrangement depending on the solvent used (Gondela et al., 2004). These reactions highlight the compound's chemical versatility and potential for creating novel organic molecules.

Scientific Research Applications

Methyl 5-Cyanonicotinate:

  • Scientific Field: Chemistry
  • Application Summary: Methyl 5-Cyanonicotinate is a chemical compound with the molecular formula C8H6N2O2 . It is used in various chemical reactions due to its properties .
  • Methods of Application: The specific methods of application can vary depending on the type of reaction or process it is being used for .
  • Results or Outcomes: The outcomes can also vary based on the specific reaction or process. More detailed information may be available in specific research papers or technical documents .

Anionic Surfactant Fatty Acid Methyl Ester Sulfonate:

  • Scientific Field: Environmental Science
  • Application Summary: This surfactant, which can be synthesized using biological oil as the raw material, is widely used in the chemical industry because of its excellent surface-activity and self-assembly behavior .
  • Methods of Application: The industrial preparation of this surfactant is commonly based on two technical routes. The first route generally uses fatty acids as raw materials, which are processed through esterification, sulfonation, re-esterification, bleaching, and neutralization .
  • Results or Outcomes: The advantages of this surfactant are its excellent water solubility and water hardness stability, low viscosity and good wetting power, non-toxicity, and good biodegradability .

Methyl 5-Cyanonicotinate:

  • Scientific Field: Chemistry
  • Properties: Methyl 5-Cyanonicotinate is a chemical compound with the molecular formula C8H6N2O2 . It is a white to yellow solid .
  • Storage: It is recommended to store this compound in an inert atmosphere at room temperature .

Methyl 5-Cyanonicotinate:

  • Scientific Field: Chemistry
  • Properties: Methyl 5-Cyanonicotinate is a chemical compound with the molecular formula C8H6N2O2 . It is a white to yellow solid .
  • Storage: It is recommended to store this compound in an inert atmosphere at room temperature .

Future Directions

While specific future directions for “Methyl 5-cyanonicotinate” are not available, research in the field of heterocyclic compounds is ongoing. Studies are revealing numerous natural products and synthetic derivatives incorporating a quinoline scaffold, which have potential biological and pharmaceutical activities .

properties

IUPAC Name

methyl 5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUVYUFWNPLVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545259
Record name Methyl 5-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyanonicotinate

CAS RN

106726-82-3
Record name Methyl 5-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

CuCN (5.22 g, 58.3 mmol) was added to a solution of methyl 5-bromonicotinate (6 g, 27.8 mmol) in dry DMF (150 mL). The solution was purged with argon and heated to 160° C. for 12 h under argon atmosphere. The reaction mixture was cooled to room temperature and then quenched with saturated NH4Cl solution. Further EtOAc was added and the reaction mixture was stirred for 10 min. The reaction mixture was filtered through a Celite plug, the organic layer was separated, washed with water and brine, and dried over anhydrous Na2SO4. Solvent was evaporated under reduced pressure to get methyl-5-cyano-nicotinate as greenish-white solid (2.7 g, yield 60%): 1H NMR (300 MHz, DMSO-d6) δ 9.29-9.27 (m, 2H), 8.77 (s, 1H), 3.91 (s, 3H)
Name
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Cyano-5-ethynylpyridine (1.28 g) (see Example 2) was dissolved in acetone (20 ml), and an aqueous solution (40 ml) of potassium permanganate (350 mg) was added dropwise. After the addition was completed, the reaction mixture was heated to 100° C. and filtered. The filtrate was concentrated under reduced pressure, and the residue was dissolved in DMF (20 ml). Potassium carbonate (1.6 g) and dimethyl sulfate (1 ml) were added to the solution, and the mixture was stirred at room temperature for 10 minutes. Water (10 ml) was added to the reaction mixture, and resulting mixture was extracted with diethyl ether (30 ml×3). The diethyl ether layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and purified by silica gel column chromatography (Wako Gel C-200, 10 g; eluted with hexane:diethyl ether=1:1) to give 5-carbomethoxy-3-cyanopyridine (670 mg; yield, 41%) as colorless solids. IR (KBr) cm-1 : 2210, 1730.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com

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